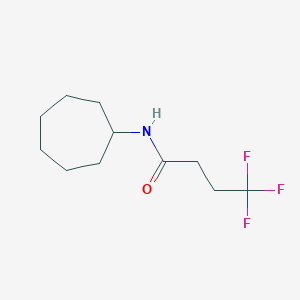

N-Cycloheptyl-4,4,4-trifluorobutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cycloheptyl-4,4,4-trifluorobutanamide, also known as CTB, is a synthetic compound that belongs to the family of perfluoroalkyl amides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and environmental science.

Mechanism of Action

The exact mechanism of action of N-Cycloheptyl-4,4,4-trifluorobutanamide is not fully understood. However, it has been suggested that N-Cycloheptyl-4,4,4-trifluorobutanamide may interact with specific proteins or enzymes in the body, leading to the modulation of various cellular pathways. In cancer research, N-Cycloheptyl-4,4,4-trifluorobutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In bacterial infections, N-Cycloheptyl-4,4,4-trifluorobutanamide has been found to disrupt the bacterial cell membrane, leading to cell death.

Biochemical and Physiological Effects:

N-Cycloheptyl-4,4,4-trifluorobutanamide has been shown to have minimal toxicity and side effects in animal studies. In a study conducted on rats, N-Cycloheptyl-4,4,4-trifluorobutanamide was found to have no adverse effects on body weight, organ weight, or blood parameters. However, further studies are needed to fully understand the biochemical and physiological effects of N-Cycloheptyl-4,4,4-trifluorobutanamide in humans.

Advantages and Limitations for Lab Experiments

The advantages of using N-Cycloheptyl-4,4,4-trifluorobutanamide in lab experiments include its high purity, stability, and ease of synthesis. N-Cycloheptyl-4,4,4-trifluorobutanamide can also be easily modified to introduce specific functional groups for various applications. The limitations of using N-Cycloheptyl-4,4,4-trifluorobutanamide in lab experiments include its relatively high cost and limited availability from commercial suppliers.

Future Directions

There are several future directions for the research and development of N-Cycloheptyl-4,4,4-trifluorobutanamide. In medicinal chemistry, N-Cycloheptyl-4,4,4-trifluorobutanamide can be further modified to improve its efficacy and selectivity towards specific targets. In materials science, N-Cycloheptyl-4,4,4-trifluorobutanamide can be used as a building block for the synthesis of novel materials with specific properties such as conductivity and magnetism. In environmental science, N-Cycloheptyl-4,4,4-trifluorobutanamide can be studied as a potential alternative to PFAS for various applications such as water repellents and fire retardants. Overall, N-Cycloheptyl-4,4,4-trifluorobutanamide has shown great potential for various scientific research applications and warrants further investigation.

Synthesis Methods

The synthesis of N-Cycloheptyl-4,4,4-trifluorobutanamide involves the reaction of 4,4,4-trifluorobutanoyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-Cycloheptyl-4,4,4-trifluorobutanamide as a white solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

N-Cycloheptyl-4,4,4-trifluorobutanamide has shown promising results in various scientific research fields. In medicinal chemistry, N-Cycloheptyl-4,4,4-trifluorobutanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In materials science, N-Cycloheptyl-4,4,4-trifluorobutanamide has been used as a building block for the synthesis of novel materials with unique properties such as high thermal stability and hydrophobicity. In environmental science, N-Cycloheptyl-4,4,4-trifluorobutanamide has been studied as a potential alternative to perfluoroalkyl substances (PFAS), which are known to be persistent and harmful to the environment.

properties

IUPAC Name |

N-cycloheptyl-4,4,4-trifluorobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO/c12-11(13,14)8-7-10(16)15-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPPLEFDFRZYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cycloheptyl-4,4,4-trifluorobutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)

![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)

![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2581058.png)

![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)

![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)